Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate
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Overview
Description
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while trifluoromethylation can be carried out using trifluoromethyl iodide or similar reagents.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, potentially converting them to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole esters.
Scientific Research Applications
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural similarity to nucleotides allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate: Unique due to the presence of both chloro and trifluoromethyl groups.
Ethyl 5-(trifluoromethyl)benzimidazole-2-carboxylate: Lacks the chloro group, which may affect its chemical properties and biological activity.
Ethyl 6-Chloro-benzimidazole-2-carboxylate: Lacks the trifluoromethyl group, potentially altering its reactivity and applications.
Uniqueness: The combination of chloro and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These properties enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H8ClF3N2O2 |
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Molecular Weight |
292.64 g/mol |
IUPAC Name |
ethyl 5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)9-16-7-3-5(11(13,14)15)6(12)4-8(7)17-9/h3-4H,2H2,1H3,(H,16,17) |
InChI Key |
QNEZFMNQWIDZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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